Cas no 1339725-09-5 (3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone)
![3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone structure](https://ja.kuujia.com/scimg/cas/1339725-09-5x500.png)
3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone
-
- インチ: 1S/C8H11BrN4O/c1-12-5-10-11-7(12)4-13-3-2-6(9)8(13)14/h5-6H,2-4H2,1H3
- InChIKey: WQHQSYJUXKHJHY-UHFFFAOYSA-N
- ほほえんだ: N1(CC2N(C)C=NN=2)CCC(Br)C1=O
じっけんとくせい
- 密度みつど: 1.79±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 461.3±55.0 °C(Predicted)
- 酸性度係数(pKa): 2.54±0.10(Predicted)
3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-371474-5.0g |
3-bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one |
1339725-09-5 | 5.0g |
$2587.0 | 2023-03-02 | ||
Enamine | EN300-371474-2.5g |
3-bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one |
1339725-09-5 | 2.5g |
$2043.0 | 2023-03-02 | ||
Enamine | EN300-371474-10.0g |
3-bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one |
1339725-09-5 | 10.0g |
$3253.0 | 2023-03-02 | ||
Enamine | EN300-371474-1.0g |
3-bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one |
1339725-09-5 | 1.0g |
$986.0 | 2023-03-02 |
3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone 関連文献
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinoneに関する追加情報
Professional Introduction to Compound with CAS No. 1339725-09-5 and Product Name: 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone
The compound with CAS No. 1339725-09-5, specifically named as 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound has garnered considerable attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The molecular framework of this compound incorporates a brominated pyrrolidinone core, which is functionalized with a 4-methyl-4H-1,2,4-triazol-3-ylmethyl substituent. Such structural motifs are increasingly recognized for their role in modulating biological pathways and have been explored in various preclinical studies.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing complex diseases. The pyrrolidinone scaffold, known for its versatility and biological activity, serves as an excellent platform for medicinal chemists to design molecules with enhanced pharmacological properties. In particular, the bromine atom at the C3 position of the pyrrolidinone ring introduces a reactive site that can be exploited for further chemical modifications, enabling the synthesis of derivatives with tailored functionalities. This feature makes 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone a valuable intermediate in the synthesis of more complex molecules.
The presence of the 4-methyl-4H-1,2,4-triazol moiety adds another layer of complexity to this compound, contributing to its potential bioactivity. Triazoles are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties, making them a popular choice in drug design. The methyl group at the 4-position of the triazole ring further enhances its reactivity and stability under various chemical conditions. This combination of structural elements suggests that 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone could exhibit multiple pharmacological effects simultaneously.
Current research in medicinal chemistry has demonstrated that pyrrolidinone derivatives can interact with a wide range of biological targets. For instance, studies have shown that certain pyrrolidinones exhibit inhibitory activity against enzymes involved in pain signaling and inflammation. The brominated derivative mentioned here may potentially disrupt these pathways by binding to specific enzyme active sites or by modulating receptor interactions. Preliminary computational studies have suggested that the bromine substituent could serve as a handle for covalent bond formation with biomolecules, leading to highly specific drug candidates.
In addition to its pharmacological potential, 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone has been explored in synthetic chemistry as a building block for more complex structures. The reactive nature of the bromine atom allows for nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This flexibility enables chemists to introduce diverse functional groups into the molecule, facilitating the development of libraries of compounds for high-throughput screening. Such approaches are increasingly employed in academic and industrial settings to identify novel leads with desired therapeutic profiles.
The integration of biomolecular modeling techniques has further enhanced our understanding of how this compound interacts with biological systems. Molecular docking studies have been performed to predict binding affinities and preferred orientations within target proteins. These simulations have provided insights into the compound's potential mechanism of action and have guided modifications to improve its efficacy and selectivity. For example, optimizing the spatial arrangement of the pyrrolidinone ring and the triazole substituent could enhance binding interactions while minimizing off-target effects.
Recent publications have highlighted the importance of structure-based drug design in accelerating the discovery process. By leveraging computational tools alongside experimental data, researchers can rapidly screen large collections of compounds for promising candidates. The unique structural features of 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol)-3ylmethyl]-2-pyrrolidinone make it an attractive candidate for such studies. Its combination of bioactive moieties and reactive sites provides a rich foundation for designing molecules that can address multiple disease pathways simultaneously.
The development of novel therapeutic agents requires not only innovative chemical design but also efficient synthetic methodologies. The synthesis of 3-Bromo-l-l-(lmethyI-lM-l ,24-triazol-Sylmethyl)-spyrroIldlnonc has been optimized to ensure scalability and reproducibility under industrial conditions. Advances in catalytic processes have enabled more sustainable production methods while maintaining high yields and purity standards. These improvements are crucial for translating laboratory discoveries into viable drug candidates that can undergo clinical evaluation.
In conclusion,33-Bromo-l-(l(41mctlll-H-I ,24-triazoll-Sylmctlll)-spyrroIldlnonc represents an exciting opportunity in pharmaceutical research due to its unique structural features and potential bioactivity. Its incorporation into drug discovery programs holds promise for developing new treatments against various diseases by targeting key biological pathways implicated in human health conditions such as inflammation, cancer,and neurological disorders.'s Future directions should focus on validating its pharmacological properties through preclinical studies while exploring innovative synthetic strategies to expand its chemical space further.'s With continued investigation,this compound could emerge as an important tool'for advancing therapeutic interventions across multiple therapeutic areas.'
1339725-09-5 (3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone) 関連製品
- 136818-52-5(5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester)
- 2171480-50-3(6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylhexanoic acid)
- 155593-81-0(3-Azido-4-chloroaniline)
- 1806878-21-6(3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide)
- 921841-57-8(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-propyl-1H-indole)
- 1261458-32-5(3,5-Bis(2-(trifluoromethyl)phenyl)-2-fluoro-6-methylpyridine)
- 1866224-15-8(1-(2,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanone)
- 1201-08-7(8-Bromo-2-methylquinolin-4-ol)
- 932475-80-4(N-(2-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamide)
- 1806547-59-0(3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one)




